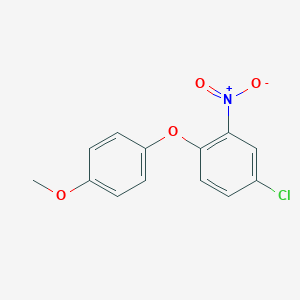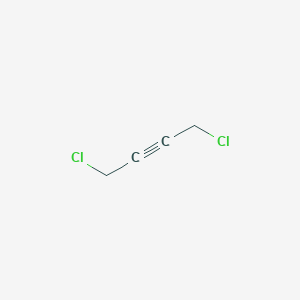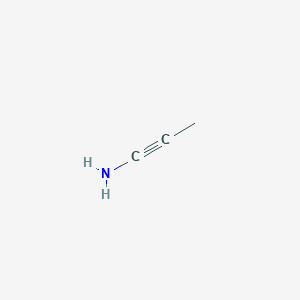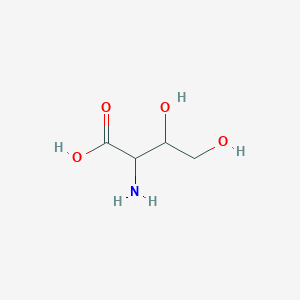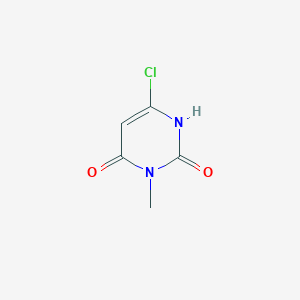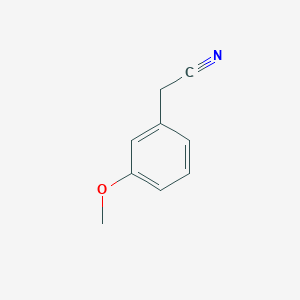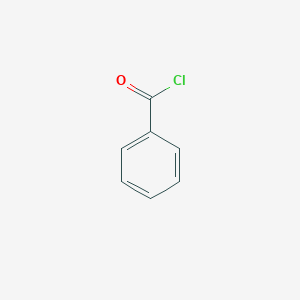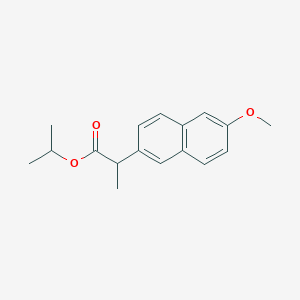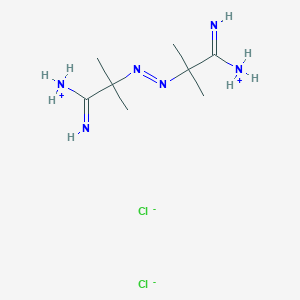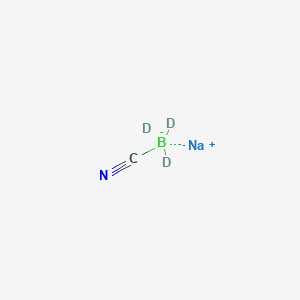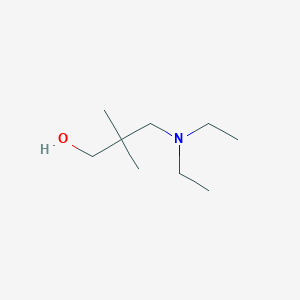
3-(二乙氨基)-2,2-二甲基丙醇
描述
Synthesis Analysis
The synthesis of 3-(Diethylamino)-2,2-dimethylpropan-1-ol and its derivatives involves various chemical reactions. For instance, Zupančič et al. (2009) describe the transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate through a series of reactions, including treatment with guanidine hydrochloride and further transformations involving DMFDMA (Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate) (Zupančič, Svete, & Stanovnik, 2009).
Molecular Structure Analysis
The molecular structure of 3-(Diethylamino)-2,2-dimethylpropan-1-ol and its derivatives has been extensively studied. Nitek et al. (2022) investigated the influence of protonation on the geometry of related aroxyalkylaminoalcohol derivatives, revealing how protonation affects molecular conformations and intermolecular interactions (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2022).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are varied. For example, the study by Bıyıklıoğlu and Alp (2017) on silicon naphthalocyanines with electropolymerizable units shows how these compounds react in different environments, highlighting their non-aggregated behavior and electropolymerization studies (Bıyıklıoğlu & Alp, 2017).
Physical Properties Analysis
The physical properties of these compounds can be inferred from their structural studies. For instance, Nitek et al. (2020) discuss the conformational analyses of related compounds in different environments, providing insights into their physical properties (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Chemical Properties Analysis
Analyzing the chemical properties of 3-(Diethylamino)-2,2-dimethylpropan-1-ol involves examining its reactivity and interactions with other chemicals. Studies like those by Nakayama et al. (1998) provide insight into the unique properties and reactivity of compounds with similar structures, showcasing how they behave under different chemical reactions (Nakayama, Akiyama, Sugihara, & Nishio, 1998).
科学研究应用
1. Optoelectronic Devices
- Application Summary: Tris [4- (diethylamino)phenyl] amine (TDAPA), a compound related to “3-(Diethylamino)-2,2-dimethylpropan-1-ol”, is used in optoelectronic devices and applications such as metal–organic semiconductor diodes .
- Methods of Application: The physical characteristics of TDAPA, such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, molecular electrostatic potential surface, optical and optoelectronic behaviors, were investigated for different solvents and techniques .
- Results: The refractive indices of TDAPA for various conditions were obtained. It exhibits a normal dispersion behavior in the visible region .
2. Organic Light Emitting Diodes (OLEDs)
- Application Summary: TDAPA and related derivatives are widely used as three-dimensional conjugated systems of organic semiconductors with superior performance transporting/hole-injecting behavior or luminophore materials in LEDs .
- Methods of Application: The optoelectronic properties of TDAPA molecule for different solvents and molarities were investigated .
- Results: TDAPA-based compounds have been widely applied as electroluminescence and hole transport materials .
3. Synthesis of Thermo- and pH-Responsive Polymers
- Application Summary: Poly (N- [3- (diethylamino)propyl]methacrylamide)s, a polymer related to “3-(Diethylamino)-2,2-dimethylpropan-1-ol”, were synthesized by free radical polymerization and RAFT polymerization .
- Methods of Application: The behavior of the synthesized polymers in the buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm −3 .
- Results: The phase separation temperatures decreased as pH increased. The radii of molecules of poly (N- [3- (diethylamino)propyl]methacrylamide) obtained by RAFT polymerization at this temperature at the onset and end of the phase separation interval were lower than ones for samples synthesized by conventional free radical polymerization .
4. Cell Imaging
- Application Summary: Diethylamino functionalized tetraphenylethenes, a group of compounds related to “3-(Diethylamino)-2,2-dimethylpropan-1-ol”, have been used for cell imaging .
- Methods of Application: Luminogenic nanoparticles were successfully utilized in cell imaging .
- Results: The nanoparticles demonstrated high efficiency and biocompatibility .
5. Liquid Crystals
- Application Summary: 7-(Diethylamino)-3-phenylcoumarin derivatives, which consist of a coumarin core part and a flexible terminal chain, may have mesomorphic properties .
- Methods of Application: The mesomorphic, emission properties and crystal structure of LCs with a 7-(diethylamino)-3-phenylcoumarin core were studied .
- Results: The derivatives demonstrated high contrast mechanochromism .
6. Enhanced Oil Recovery
- Application Summary: The stability of nanoparticles at reservoir conditions is key for a successful application of nanofluids for oilfield operations, such as enhanced oil recovery .
- Methods of Application: Surface modification of commercial silica was reported .
- Results: The nanoparticles were stabilized under high salinity and high temperature conditions for longer duration .
4. Cell Imaging
- Application Summary: Diethylamino functionalized tetraphenylethenes, a group of compounds related to “3-(Diethylamino)-2,2-dimethylpropan-1-ol”, have been used for cell imaging .
- Methods of Application: Luminogenic nanoparticles were successfully utilized in cell imaging .
- Results: The nanoparticles demonstrated high efficiency and biocompatibility .
5. Liquid Crystals
- Application Summary: 7-(Diethylamino)-3-phenylcoumarin derivatives, which consist of a coumarin core part and a flexible terminal chain, may have mesomorphic properties .
- Methods of Application: The mesomorphic, emission properties and crystal structure of LCs with a 7-(diethylamino)-3-phenylcoumarin core were studied .
- Results: The derivatives demonstrated high contrast mechanochromism .
6. Enhanced Oil Recovery
- Application Summary: The stability of nanoparticles at reservoir conditions is key for a successful application of nanofluids for oilfield operations, such as enhanced oil recovery .
- Methods of Application: Surface modification of commercial silica was reported .
- Results: The nanoparticles were stabilized under high salinity and high temperature conditions for longer duration .
属性
IUPAC Name |
3-(diethylamino)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-5-10(6-2)7-9(3,4)8-11/h11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWSYKCRNIREGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304405 | |
| Record name | 3-(Diethylamino)-2,2-dimethylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)-2,2-dimethylpropan-1-ol | |
CAS RN |
39067-45-3 | |
| Record name | 39067-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Diethylamino)-2,2-dimethylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39067-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



